molecular formula C20H19FN2O3 B2561947 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine CAS No. 328270-97-9

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B2561947
CAS No.: 328270-97-9
M. Wt: 354.381
InChI Key: SLZJAUOYDRKVTP-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine” has a linear formula of C20H19FN2O3 . Its molecular weight is 354.384 .

Scientific Research Applications

DNA Binding and Cellular Staining Applications

One interesting application area of compounds similar to 1-(3-(1,3-Benzodioxol-5-yl)acryloyl)-4-(4-fluorophenyl)piperazine is their potential use in DNA binding and cellular staining. Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, highlights the significance of piperazine derivatives in scientific research. Such compounds are utilized for chromosome and nuclear staining, flow cytometry, and the analysis of nuclear DNA content values in plant cell biology. This application is crucial for understanding cellular structures and functions, providing a foundation for rational drug design and the investigation of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Potential and Drug Design

Piperazine derivatives, including this compound, play a significant role in the rational design of drugs due to their diverse therapeutic uses. These compounds are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules, underscoring the versatility and broad potential of the piperazine scaffold in drug discovery (Rathi et al., 2016).

Anti-Mycobacterial Activity

The anti-mycobacterial activity of piperazine and its analogues has been extensively studied, with several potent molecules displaying activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents. The detailed exploration of structure-activity relationships (SAR) of these compounds can aid medicinal chemists in designing novel anti-TB molecules, showcasing the critical role of piperazine-based compounds in addressing global health challenges (Girase et al., 2020).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)20(24)8-2-15-1-7-18-19(13-15)26-14-25-18/h1-8,13H,9-12,14H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZJAUOYDRKVTP-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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